Target Selectivity: Cyclothiazomycin (Parent) vs. Broad-Spectrum Protease Inhibitors
The parent cyclothiazomycin compound (from *Streptomyces sp.* NR0516) demonstrates selective inhibition of renin, a key enzyme in the renin-angiotensin system (RAS), while showing no inhibitory activity against a panel of other common proteases. This selectivity profile is a key differentiator from broader-spectrum protease inhibitors [1].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 1.7 μM (human plasma renin) |
| Comparator Or Baseline | Pepsin, aspartic acid protease, serine protease, mercaptan protease, metalloproteinases: No inhibition observed at comparable concentrations. |
| Quantified Difference | >500-fold selectivity window (estimated from absence of activity vs. 1.7 μM IC50) |
| Conditions | Human plasma renin inhibition assay; panel of other protease inhibition assays. |
Why This Matters
Procurement of the parent cyclothiazomycin is essential for RAS-focused research where off-target protease inhibition would confound results; substituting a broad-spectrum protease inhibitor would invalidate pathway-specific studies.
- [1] Aoki M, et al. Cyclothiazomycin, a novel polythiazole-containing peptide with renin inhibitory activity. Taxonomy, fermentation, isolation and physico-chemical characterization. J Antibiot (Tokyo). 1991;44(6):582-588. View Source
